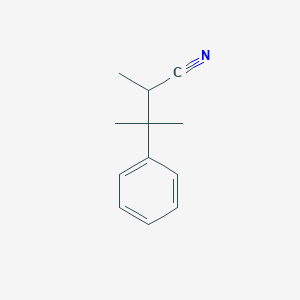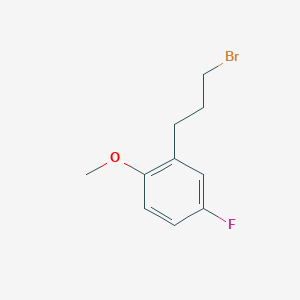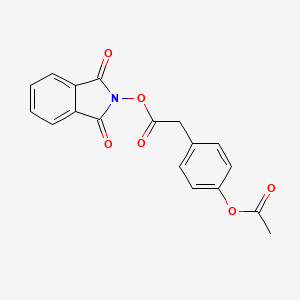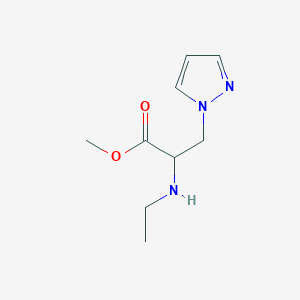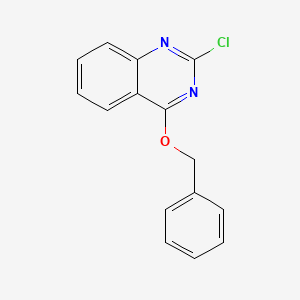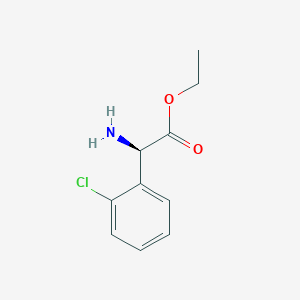![molecular formula C8H18N2O2 B13572398 4-[4-(aminooxy)butyl]Morpholine](/img/structure/B13572398.png)
4-[4-(aminooxy)butyl]Morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[4-(morpholin-4-yl)butyl]hydroxylamine: is a chemical compound that features a morpholine ring attached to a butyl chain, which is further connected to a hydroxylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-[4-(morpholin-4-yl)butyl]hydroxylamine typically involves the reaction of morpholine with a butyl halide, followed by the introduction of the hydroxylamine group. One common method is the nucleophilic substitution reaction where morpholine reacts with 1-bromobutane to form 4-(butyl)morpholine. This intermediate is then treated with hydroxylamine hydrochloride in the presence of a base to yield the final product .
Industrial Production Methods: Industrial production of O-[4-(morpholin-4-yl)butyl]hydroxylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions such as temperature and pressure control are crucial for efficient industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: O-[4-(morpholin-4-yl)butyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
Chemistry: O-[4-(morpholin-4-yl)butyl]hydroxylamine is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving hydroxylamine derivatives.
Industry: In the industrial sector, O-[4-(morpholin-4-yl)butyl]hydroxylamine can be used in the synthesis of polymers and other materials with unique properties .
Mécanisme D'action
The mechanism of action of O-[4-(morpholin-4-yl)butyl]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can act as a nucleophile, participating in various biochemical reactions. It can also form stable complexes with metal ions, which can be exploited in catalysis and other applications. The morpholine ring provides additional stability and reactivity, making the compound versatile in different chemical environments .
Comparaison Avec Des Composés Similaires
- 4-(morpholin-4-yl)butan-1-amine
- 4-(morpholin-4-yl)butan-1-ol
- 4-(morpholin-4-yl)butanoic acid
Uniqueness: O-[4-(morpholin-4-yl)butyl]hydroxylamine is unique due to the presence of both the morpholine ring and the hydroxylamine group. This combination imparts distinct chemical properties, such as enhanced nucleophilicity and the ability to form stable complexes with metal ions. These features make it particularly useful in applications requiring specific reactivity and stability .
Propriétés
Formule moléculaire |
C8H18N2O2 |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
O-(4-morpholin-4-ylbutyl)hydroxylamine |
InChI |
InChI=1S/C8H18N2O2/c9-12-6-2-1-3-10-4-7-11-8-5-10/h1-9H2 |
Clé InChI |
QINPKDCCGAUURZ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCCON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



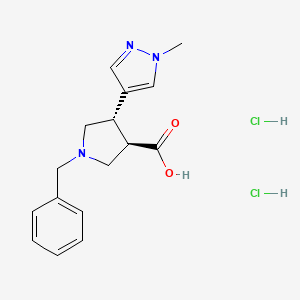
![4-{methyl[2-(methylamino)ethyl]sulfamoyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13572328.png)
![7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13572331.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoicacid](/img/structure/B13572336.png)
